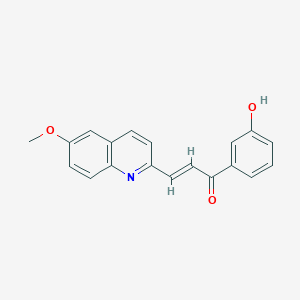

(2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c1-23-17-8-9-18-13(12-17)5-6-15(20-18)7-10-19(22)14-3-2-4-16(21)11-14/h2-12,21H,1H3/b10-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQOZCDXMDWHLW-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2)C=CC(=O)C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)N=C(C=C2)/C=C/C(=O)C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-hydroxyacetophenone and 6-methoxy-2-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The double bond in the chalcone structure can be reduced to form a dihydrochalcone.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of quinolinone derivatives.

Reduction: Formation of dihydrochalcone derivatives.

Substitution: Formation of halogenated, nitrated, or sulfonated chalcone derivatives.

Scientific Research Applications

Overview

(2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is a synthetic organic compound recognized for its diverse biological and chemical applications. This compound's structure incorporates both hydroxyphenyl and methoxyquinolinyl groups, contributing to its unique properties and potential uses in various fields such as chemistry, biology, medicine, and industry.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique optical and electronic properties make it valuable for developing novel materials. Researchers utilize it to explore new chemical reactions and pathways that could lead to innovative applications in material science.

Biological Research

The biological applications of (2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one are particularly noteworthy:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, specifically targeting kinases and proteases involved in cancer progression. Studies indicate that it may hinder tumor growth by disrupting critical signaling pathways.

- Anticancer Activity : Preliminary research has demonstrated its anticancer properties, with various derivatives exhibiting significant antiproliferative effects against human cancer cell lines such as HCT-116 and MCF-7. These studies suggest that the compound could be a candidate for further development in cancer therapeutics .

Medicinal Chemistry

In medicinal chemistry, (2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one is being investigated for its anti-inflammatory , antioxidant , and antimicrobial properties. Its potential therapeutic applications span various diseases, including:

- Cancer : The compound's ability to inhibit specific enzymes linked to tumor growth positions it as a promising agent in oncology.

- Bacterial Infections : Its antimicrobial properties suggest potential use in treating infections caused by resistant bacterial strains.

- Inflammatory Disorders : The anti-inflammatory effects may offer therapeutic benefits in conditions characterized by chronic inflammation.

Industrial Applications

In industrial settings, (2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one is utilized in the production of dyes , pigments , and polymers . Its unique chemical structure allows for the creation of materials with specific color properties and enhanced stability, making it valuable in various manufacturing processes.

Case Studies

Several case studies highlight the compound's effectiveness across different applications:

- Anticancer Efficacy : In a study assessing various derivatives of this chalcone against human cancer cell lines, significant antiproliferative activity was noted, with some compounds achieving IC50 values as low as 1.9 µg/mL against HCT116 cells .

- Enzyme Inhibition Studies : Research has shown that certain derivatives effectively inhibit specific kinases associated with cancer progression, suggesting a pathway for drug development targeting these enzymes .

Mechanism of Action

The mechanism of action of (2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In cancer cells, it may induce apoptosis by disrupting the function of key signaling proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Structural Features

Chalcones share a common (2E)-1,3-diphenylprop-2-en-1-one backbone but differ in substituents on the aromatic rings. Key analogs and their structural distinctions are summarized below:

Key Observations :

- The 3-hydroxyphenyl group is conserved in some analogs (e.g., ), suggesting shared hydrogen-bonding properties.

Antiviral Activity

Chalcones often target viral proteases or spike proteins. For example:

- PAAPF [(2E)-N-(4-fluorophenyl)-3-phenylprop-2-en-1-one acetamide] inhibits SARS-CoV-2 Mpro via hydrogen bonding .

- The target compound’s quinoline group may confer unique binding to viral proteases due to its planar structure and π-π interactions, though direct evidence is lacking in the provided data.

Antifungal Activity

- Compound 10 [(2E)-1-(3’-methoxy-4’-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one] exhibits potent activity against Trichophyton rubrum (MIC = 0.07 µg/mL) .

- The target compound’s 3-hydroxyphenyl group could similarly enhance antifungal efficacy through hydrogen bonding with fungal enzymes.

Anticancer Activity

Physicochemical Properties

- Hydrogen-Bonding Potential: The 3-hydroxyphenyl group enables strong hydrogen bonds (e.g., with ACE2 in PAAPA ), while the quinoline’s methoxy group may moderate solubility.

- Crystal Packing: Quinoline-containing chalcones like (2E)-3-(6-Chloro-2-methoxyquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one exhibit π-π stacking and halogen interactions in crystal structures . Similar interactions are plausible for the target compound.

Biological Activity

(2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. Chalcones are known for their potential as therapeutic agents, exhibiting properties such as anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. This article delves into the biological activity of this specific compound, supported by various studies and findings.

Chemical Structure

The chemical structure of (2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one can be represented as follows:

This structure features a quinoline moiety and a hydroxyl group that contribute to its biological properties.

Antimicrobial Activity

Research has indicated that chalcone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to (2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one showed strong antifungal activity against various strains. The minimum inhibitory concentrations (MICs) were determined for several fungi, indicating effective antifungal properties with some compounds achieving MICs as low as 5 µg/mL .

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 5 | Candida albicans | 10 |

| 12 | Aspergillus niger | 8 |

| 14 | Fusarium oxysporum | 5 |

Antioxidant Activity

Chalcones are recognized for their antioxidant capabilities. The presence of hydroxyl groups enhances their ability to scavenge free radicals. A study highlighted that the synthesized derivatives exhibited varying degrees of antioxidant activity, with (2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one showing significant inhibition of lipid peroxidation in vitro, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| EPG85-257RDB (P-gp positive) | 15 |

| EPG85-257P (drug-sensitive) | 20 |

Case Studies

Case Study 1: Antifungal Activity Evaluation

A comprehensive evaluation of various chalcone derivatives including (2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one was conducted against ten fungal strains. The results confirmed its efficacy, particularly against Fusarium oxysporum, where it exhibited the lowest MIC among tested compounds.

Case Study 2: Anticancer Mechanism Investigation

In another study focusing on its anticancer properties, the compound was subjected to MTT assays across multiple cancer cell lines. The results indicated a dose-dependent response in inducing cell death, with significant effects noted in multidrug-resistant cell lines. Further molecular docking studies suggested that the compound interacts effectively with P-glycoprotein, potentially reversing drug resistance mechanisms .

Q & A

Q. What are the common synthetic routes for preparing (2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation , where a ketone (e.g., 3-hydroxyacetophenone) reacts with an aldehyde (e.g., 6-methoxyquinoline-2-carbaldehyde) under alkaline conditions (e.g., NaOH/ethanol). Key parameters include:

- Catalyst selection : Base catalysts (e.g., KOH, NaOH) in ethanol or methanol yield higher enone purity compared to acid catalysis .

- Temperature control : Reactions at 60–80°C for 6–12 hours minimize side products like dihydrochalcones.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the (2E)-isomer.

Validation : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm stereochemistry using NOESY NMR (trans-olefinic coupling constants: J = 15–16 Hz) .

Q. How is the structural conformation of this chalcone derivative validated experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Key steps include:

- Crystallization : Slow evaporation of acetone or DCM/hexane mixtures yields suitable crystals.

- Data collection : At 100 K, collect reflections (e.g., 5,000–10,000 measured) using Cu-Kα radiation.

- Refinement : Software like SHELXL refines bond lengths/angles (e.g., C–C: 1.45–1.50 Å; quinoline N1–C2: 1.32 Å) and validates planarity of the α,β-unsaturated ketone system .

Example Data :

| Parameter | Value |

|---|---|

| R factor | ≤0.05 |

| C–O (methoxy) | 1.36 Å |

| Torsion angle (C1–C2–C3–O) | 175–180° |

Advanced Research Questions

Q. How can researchers resolve contradictions between computational (DFT) and experimental (X-ray/NMR) structural data for this compound?

Methodological Answer: Discrepancies often arise in bond angles or dihedral angles due to crystal packing effects or solvent interactions. Strategies include:

DFT Optimization : Compare gas-phase DFT models (B3LYP/6-311+G(d,p)) with SCXRD data to identify intramolecular forces (e.g., H-bonding between 3-hydroxyphenyl –OH and quinoline N) .

Solvent Modeling : Use implicit solvent models (e.g., PCM) to simulate solution-phase NMR shifts.

Dynamic Effects : Perform variable-temperature NMR to assess conformational flexibility (e.g., rotamer populations of the methoxy group) .

Q. What structure-activity relationship (SAR) strategies are used to enhance the bioactivity of this quinoline-chalcone hybrid?

Methodological Answer: SAR studies focus on modifying:

- Quinoline substituents : Introduce electron-withdrawing groups (e.g., Cl at C6) to enhance π-stacking with DNA (anticancer activity) .

- Phenyl ring substitution : Replace 3-hydroxyl with bulkier groups (e.g., methyl) to improve membrane permeability .

- Olefin geometry : Compare (2E) vs. (2Z) isomers for binding affinity (e.g., via docking against topoisomerase II).

Experimental validation : Use MTT assays (cancer cell lines) and MIC tests (bacterial strains) with IC50/EC50 comparisons .

Q. How can researchers address discrepancies in reported bioactivity data across studies?

Methodological Answer: Contradictory bioactivity data may stem from:

- Purity issues : Validate compound purity (>95%) via HPLC (C18 column, 1.0 mL/min, 254 nm).

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests).

- Solubility limitations : Use DMSO stocks (<0.1% final concentration) to avoid cytotoxicity artifacts .

Meta-analysis : Pool data from multiple studies (e.g., Cochrane Review methods) to identify trends in activity against specific targets (e.g., EGFR inhibition).

Q. What methodologies are employed to study the photophysical properties of this compound for optoelectronic applications?

Methodological Answer:

- UV-Vis Spectroscopy : Measure λmax in DMSO (e.g., 350–400 nm for π→π* transitions) and calculate molar absorptivity (ε ≥ 10,000 M⁻¹cm⁻¹) .

- Fluorescence Quenching : Titrate with biomolecules (e.g., BSA) to assess binding (Stern-Volmer plots).

- Computational Modeling : TD-DFT calculations predict excited-state behavior (e.g., charge-transfer transitions between quinoline and phenyl moieties).

Q. How can solubility and stability challenges be mitigated during in vitro assays?

Methodological Answer:

- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or surfactants (Tween-80) to enhance aqueous solubility .

- pH adjustment : Prepare phosphate buffers (pH 7.4) to stabilize the enone system against hydrolysis.

- Lyophilization : Store as lyophilized powder at –80°C to prevent degradation (validate via LC-MS over 6 months).

Q. What advanced techniques elucidate the pharmacological mechanism of action?

Methodological Answer:

Q. Data Contradiction Analysis Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.